molecular formula C8H5ClN2O6 B15290795 4-Chloro-2-methyl-3,5-dinitrobenzoic acid

4-Chloro-2-methyl-3,5-dinitrobenzoic acid

Cat. No.: B15290795
M. Wt: 260.59 g/mol
InChI Key: SSDNJOGUSXPPFM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H5ClN2O6. It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and dinitro functional groups. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3,5-dinitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The process includes dissolving 4-chloro-2-methylbenzoic acid in concentrated sulfuric acid, followed by the addition of potassium nitrate. The reaction mixture is then heated to 125°C in a high-pressure flask for about 2 hours. After cooling, the mixture is poured onto ice to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and potassium nitrate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

Scientific Research Applications

4-Chloro-2-methyl-3,5-dinitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3,5-dinitrobenzoic acid: Similar structure but lacks the chloro group.

    4-Chloro-3-nitrobenzoic acid: Contains only one nitro group.

    3,5-Dinitrobenzoic acid: Lacks both the chloro and methyl groups

Uniqueness

4-Chloro-2-methyl-3,5-dinitrobenzoic acid is unique due to the presence of both chloro and methyl groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C8H5ClN2O6

Molecular Weight

260.59 g/mol

IUPAC Name

4-chloro-2-methyl-3,5-dinitrobenzoic acid

InChI

InChI=1S/C8H5ClN2O6/c1-3-4(8(12)13)2-5(10(14)15)6(9)7(3)11(16)17/h2H,1H3,(H,12,13)

InChI Key

SSDNJOGUSXPPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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